molecular formula C25H26N6O3 B6531857 3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-02-5

3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531857
CAS RN: 1019106-02-5
M. Wt: 458.5 g/mol
InChI Key: VJJFKFMHHHHEHP-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C25H26N6O3 and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is 458.20663871 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

This compound has been studied for its potential in treating diseases like leishmaniasis and malaria . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In vitro antileishmanial activity results suggest that these compounds can be used to estimate the viability of promastigotes . Furthermore, some of these compounds have shown better inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound . These studies are crucial in understanding the interaction between the compound and its target protein, which can provide insights into its mechanism of action .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives . These derivatives have been investigated for their antiviral activity against avian paramyxovirus (APMV-1) .

Potential Pharmacophores

The compound may be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents . A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Drug Development

Given its broad range of biological activities, this compound could be a valuable tool in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Commercial Availability

The compound is commercially available, which makes it accessible for further research and potential applications.

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or ionic interactions .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to affect a variety of pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information about the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .

properties

IUPAC Name

3,4-diethoxy-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-4-33-21-11-6-18(16-22(21)34-5-2)25(32)27-20-9-7-19(8-10-20)26-23-12-13-24(29-28-23)31-15-14-17(3)30-31/h6-16H,4-5H2,1-3H3,(H,26,28)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJFKFMHHHHEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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